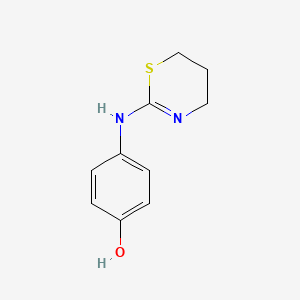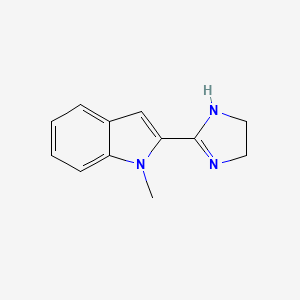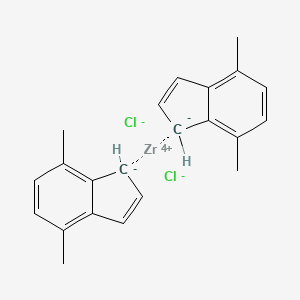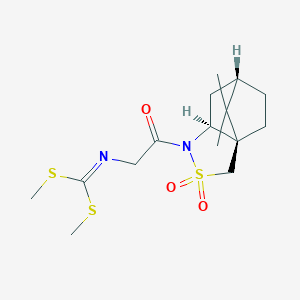
(2S)-Bornane-10,2-sultam glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Bornane-10,2-sultam glycinate is a chiral compound derived from bornane, a bicyclic organic compound. This compound is notable for its unique structure, which includes a sultam group and a glycinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Bornane-10,2-sultam glycinate typically involves the reaction of bornane derivatives with sulfonyl chlorides to form the sultam group. This is followed by the introduction of the glycinate moiety through nucleophilic substitution reactions. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycinate moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced sultam derivatives.
Substitution: Formation of substituted glycinate derivatives.
Scientific Research Applications
(2S)-Bornane-10,2-sultam glycinate has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-Bornane-10,2-sultam glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sultam group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The glycinate moiety may also interact with metal ions or other cofactors, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Bornane derivatives: Compounds such as camphor and borneol share the bornane skeleton but differ in functional groups.
Sultam compounds: Other sultam derivatives, such as tosylsultam, have similar reactivity but different substituents.
Glycinate compounds: Glycine derivatives like glycine betaine have similar structural features but lack the sultam group.
Uniqueness: (2S)-Bornane-10,2-sultam glycinate is unique due to the combination of the bornane skeleton, sultam group, and glycinate moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[bis(methylsulfanyl)methylideneamino]-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S3/c1-14(2)10-5-6-15(14)9-23(19,20)17(11(15)7-10)12(18)8-16-13(21-3)22-4/h10-11H,5-9H2,1-4H3/t10-,11-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNNTWFDQGMIN-PGUXBMHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)CN=C(SC)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)CN=C(SC)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rhodamine B, hexyl ester perchlorate [R 6]](/img/new.no-structure.jpg)
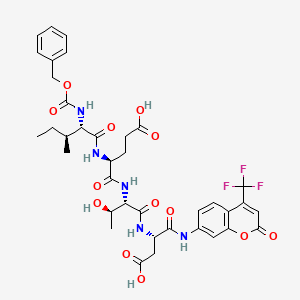
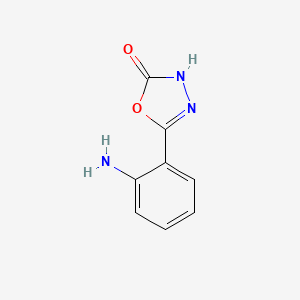
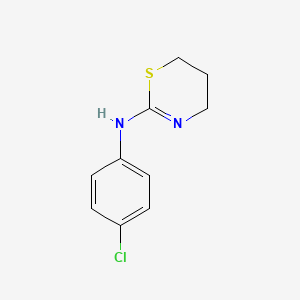
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
